molecular formula C9H22N2 B13936239 1,2-Propanediamine, 2-methyl-N1-pentyl-

1,2-Propanediamine, 2-methyl-N1-pentyl-

Cat. No.: B13936239
M. Wt: 158.28 g/mol
InChI Key: MXGARXKBWGDSSL-UHFFFAOYSA-N
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Description

1,2-Propanediamine, 2-methyl-N1-pentyl- is an organic compound with the molecular formula C9H22N2 It is a derivative of 1,2-propanediamine, where the 2-methyl group is substituted with an N1-pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, 2-methyl-N1-pentyl- typically involves the reaction of 2-methyl-1,2-propanediamine with an appropriate alkylating agent, such as pentyl bromide, under basic conditions. The reaction can be carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of 1,2-Propanediamine, 2-methyl-N1-pentyl- may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-pentyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amine oxides, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2-Propanediamine, 2-methyl-N1-pentyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals, surfactants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediamine: A simpler analog without the 2-methyl and N1-pentyl substitutions.

    2-Methyl-1,2-propanediamine: Lacks the N1-pentyl group.

    N1-Isopropyl-2-methyl-1,2-propanediamine: Similar structure but with an isopropyl group instead of a pentyl group.

Uniqueness

1,2-Propanediamine, 2-methyl-N1-pentyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

2-methyl-1-N-pentylpropane-1,2-diamine

InChI

InChI=1S/C9H22N2/c1-4-5-6-7-11-8-9(2,3)10/h11H,4-8,10H2,1-3H3

InChI Key

MXGARXKBWGDSSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC(C)(C)N

Origin of Product

United States

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